molecular formula C10H10N2O4 B4928528 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide

Cat. No.: B4928528
M. Wt: 222.20 g/mol
InChI Key: CLWXCTUUIMCXQF-UHFFFAOYSA-N
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Description

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzodioxin ring, which is a fused ring system containing both benzene and dioxane rings. The unique structure of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide makes it a valuable subject for research and development.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c11-9(13)10(14)12-6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWXCTUUIMCXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide typically involves the reaction of 1,4-benzodioxane-6-amine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired oxamide compound .

Industrial Production Methods

While specific industrial production methods for N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide involves its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound binds to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt the enzyme’s normal function, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is unique due to its oxamide functional group, which imparts distinct chemical properties compared to other benzodioxin derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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